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Compound of Interest

Compound Name: 2-Cyclohexylidenemalononitrile

Cat. No.: B1346013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylidenemalononitrile (C₉H₁₀N₂), a key organic compound with applications in

chemical synthesis and materials science. This document details the expected Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines standardized

experimental protocols for data acquisition, and presents a visual correlation between the

molecular structure and its spectroscopic signatures.

Chemical Structure and Overview
2-Cyclohexylidenemalononitrile, also known by its IUPAC name 2-

cyclohexylidenepropanedinitrile, is a molecule featuring a cyclohexylidene ring bonded to a

malononitrile functional group. This structure contains a variety of proton and carbon

environments, including sp² and sp³ hybridized carbons, which give rise to a characteristic set

of signals in NMR and IR spectroscopy. The presence of the electron-withdrawing nitrile groups

and the carbon-carbon double bond significantly influences the electronic environment of the

molecule and, consequently, its spectroscopic properties.

Diagram of Molecular Structure

Caption: Chemical structure of 2-Cyclohexylidenemalononitrile.
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Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 2-
Cyclohexylidenemalononitrile. These values are based on established principles of

spectroscopy and data from analogous compounds. For experimentally verified, high-resolution

data, please refer to specialized databases such as SpectraBase®.

¹H NMR Data
The proton NMR spectrum is anticipated to show signals corresponding to the protons on the

cyclohexylidene ring. The protons on the carbons adjacent to the double bond (allylic protons)

are expected to be deshielded and appear at a higher chemical shift compared to the other ring

protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Allylic Protons (C2-H,

C6-H)
2.6 - 2.9 Multiplet 4H

Aliphatic Protons (C3-

H, C5-H)
1.7 - 2.0 Multiplet 4H

Aliphatic Protons (C4-

H)
1.6 - 1.8 Multiplet 2H

¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Key signals will correspond to the quaternary carbons of the double bond and the nitrile

groups, as well as the sp³ carbons of the cyclohexane ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Assignment Predicted Chemical Shift (δ, ppm)

C=C(CN)₂ 175 - 185

C=C(CN)₂ 85 - 95

-C≡N 112 - 118

Allylic Carbons (C2, C6) 30 - 40

Aliphatic Carbons (C3, C5) 26 - 30

Aliphatic Carbon (C4) 25 - 28

Infrared (IR) Data
The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile

functional group. Other notable absorptions include those from the C=C double bond and the

C-H bonds of the cyclohexane ring.

Table 3: Predicted IR Spectroscopic Data

Vibrational Mode
Predicted Frequency
(cm⁻¹)

Intensity

C≡N Stretch 2220 - 2240 Strong, Sharp

C=C Stretch 1630 - 1650 Medium

sp³ C-H Stretch 2850 - 2960 Medium to Strong

sp² C-H Stretch ~3030 Medium

Experimental Protocols
The following sections describe standardized procedures for obtaining high-quality NMR and IR

spectra of solid organic compounds like 2-Cyclohexylidenemalononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: A standard one-dimensional proton spectrum is acquired on a 400 MHz

or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16 to 64

scans are typically averaged to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C spectrum is acquired on the same instrument.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of

scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is used to ensure

quantitative observation of all carbon signals, including quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

commonly employed. A small amount of the powdered sample is placed onto the ATR crystal

(typically diamond), and firm contact is ensured using a pressure clamp.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background

spectrum of the clean, empty ATR crystal is acquired first and automatically subtracted from the

sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹)

with a resolution of 4 cm⁻¹.

Logical Framework for Spectral Analysis
The structural elucidation of 2-Cyclohexylidenemalononitrile relies on the complementary

information provided by different spectroscopic techniques. The logical workflow for this

analysis is depicted below.
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Structural Hypothesis

Spectroscopic Interrogation

Data Interpretation

Structural Confirmation

Proposed Structure:
2-Cyclohexylidenemalononitrile

IR Spectroscopy NMR Spectroscopy
(¹H & ¹³C)

Presence of C≡N (2230 cm⁻¹)
and C=C (1640 cm⁻¹)

Signals for Allylic and
Aliphatic Protons

Signals for Olefinic, Nitrile,
and Aliphatic Carbons

Confirmed Structure

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic confirmation of 2-
Cyclohexylidenemalononitrile.

This guide serves as a foundational resource for the spectroscopic characterization of 2-
Cyclohexylidenemalononitrile. The provided data and protocols are intended to aid

researchers in the identification and analysis of this compound in various scientific and

developmental contexts.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-
Cyclohexylidenemalononitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1346013#spectroscopic-data-nmr-ir-of-
2-cyclohexylidenemalononitrile]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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